

# Delequamine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Delequamine |           |
| Cat. No.:            | B044412     | Get Quote |

**Delequamine**, with the developmental code names RS-15385 and RS-15385-197, is a potent and selective α2-adrenergic receptor antagonist.[1] Although it underwent clinical trials for erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental findings from its preclinical and clinical development phases.

**Core Compound Information** 

| Property          | Value                                                                                                                   |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 119905-05-4                                                                                                             |  |
| Molecular Formula | C18H26N2O3S                                                                                                             |  |
| Molecular Weight  | 350.48 g/mol                                                                                                            |  |
| IUPAC Name        | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine |  |

## **Mechanism of Action and Signaling Pathway**

**Delequamine** functions as a selective antagonist of  $\alpha$ 2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, upon activation, inhibit the release of norepinephrine, creating a negative feedback loop. By blocking these receptors, **Delequamine** 



increases the release of norepinephrine in the synapse. This modulation of noradrenergic activity is central to its observed physiological effects.

The primary signaling pathway affected by **Delequamine** is the G-protein coupled receptor (GPCR) cascade associated with  $\alpha$ 2-adrenergic receptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Delequamine Wikipedia [en.wikipedia.org]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Delequamine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044412#delequamine-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com